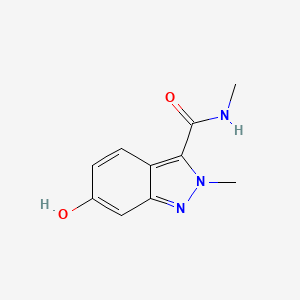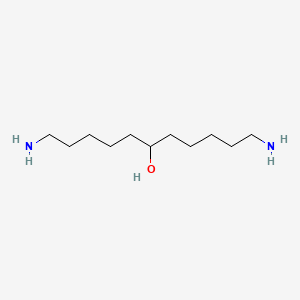
1,11-Diaminoundecan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Diaminoundecan-6-ol is a solid compound with the chemical formula C11H26N2O and a molecular weight of 202.33694 g/mol . It is an aliphatic diamine alcohol compound, characterized by the presence of two amino groups and one hydroxyl group. This compound is typically found as white crystals at room temperature and is soluble in water and some organic solvents like ethanol and acetone .
Preparation Methods
1,11-Diaminoundecan-6-ol can be synthesized through various chemical routes. One common method involves the amination reaction between hexanedial and 11-amino-1-undecanol . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the amination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,11-Diaminoundecan-6-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,11-Diaminoundecan-6-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed as a surfactant, preservative, and in the production of bio-based materials.
Mechanism of Action
The mechanism of action of 1,11-Diaminoundecan-6-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions . The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
1,11-Diaminoundecan-6-ol can be compared with other similar compounds, such as:
1,10-Diaminodecane: Lacks the hydroxyl group, making it less versatile in certain reactions.
1,12-Diaminododecane: Has a longer carbon chain, affecting its solubility and reactivity.
6-Amino-1-hexanol: Contains only one amino group, limiting its applications compared to this compound. The uniqueness of this compound lies in its combination of two amino groups and one hydroxyl group, providing a balance of reactivity and versatility in various chemical and biological applications.
Properties
CAS No. |
5961-00-2 |
|---|---|
Molecular Formula |
C11H26N2O |
Molecular Weight |
202.34 g/mol |
IUPAC Name |
1,11-diaminoundecan-6-ol |
InChI |
InChI=1S/C11H26N2O/c12-9-5-1-3-7-11(14)8-4-2-6-10-13/h11,14H,1-10,12-13H2 |
InChI Key |
JSVZYRZGURPUGR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(CCCCCN)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



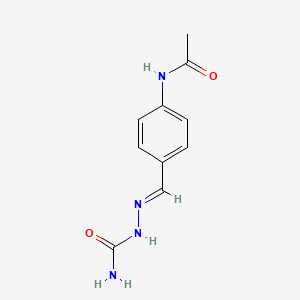

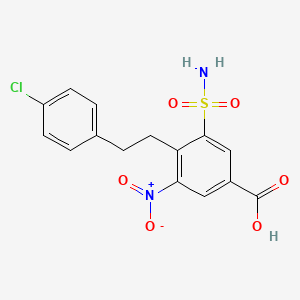

![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)

![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)

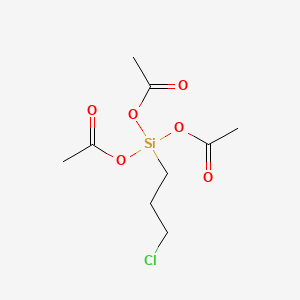
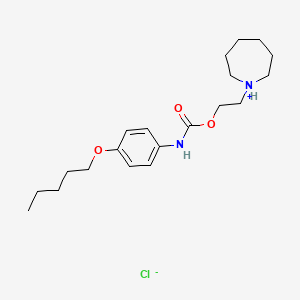
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
